N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-sulfonamide
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Overview
Description
N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene ring, a sulfonamide group, and a hydroxy-methylsulfanyl butyl chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene sulfonamide: This can be achieved by reacting naphthalene with chlorosulfonic acid to form naphthalene-1-sulfonyl chloride, followed by reaction with an amine to form the sulfonamide.
Introduction of the hydroxy-methylsulfanyl butyl chain: This step involves the reaction of the sulfonamide with 2-hydroxy-4-(methylsulfanyl)butyl bromide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar substrates. The hydroxy and methylsulfanyl groups may also contribute to its binding affinity and specificity by forming hydrogen bonds and hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,1,3-benzothiadiazole-4-sulfonamide
- N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]cyclopropanesulfonamide
Uniqueness
N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its naphthalene ring provides a rigid aromatic structure, while the hydroxy-methylsulfanyl butyl chain offers flexibility and additional sites for chemical modification.
Properties
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-20-10-9-13(17)11-16-21(18,19)15-8-4-6-12-5-2-3-7-14(12)15/h2-8,13,16-17H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGVAVUPHCFVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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